Sabeluzole

概要

説明

準備方法

化学反応の分析

Sabeluzole undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: The compound can be reduced to form different derivatives.

Substitution: This compound can undergo substitution reactions, particularly involving the fluorophenoxy group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmacokinetics and Metabolism

Sabeluzole's pharmacokinetic profile has been studied extensively, particularly in populations with varying metabolic capacities. A significant study compared the pharmacokinetics of this compound between healthy subjects and those with severe hepatic dysfunction. Key findings include:

- Prolonged Half-Life : The terminal half-life was significantly longer in subjects with severe hepatic dysfunction (39.3 ± 11.5 hours) compared to healthy subjects (17.5 ± 10.2 hours) .

- Increased Bioavailability : The area under the curve (AUC) was notably higher in patients with liver disease, indicating altered metabolism and necessitating dosage adjustments .

This data underscores the importance of understanding this compound's metabolism in clinical settings, particularly for patients with liver conditions.

Neuroprotective Effects

This compound has shown promising neuroprotective effects against excitotoxicity and neurodegeneration:

- Stabilization of Neuronal Cytoskeleton : Research indicates that this compound enhances the stability of microtubules in neurons by increasing polymerized tubulin fractions. This stabilization is crucial for maintaining neuronal integrity .

- Reduction of Neurotoxicity : In vitro studies demonstrated that this compound significantly reduced cell death in cerebellar granule cells exposed to high concentrations of glutamate, a neurotransmitter associated with excitotoxicity .

Cognitive Enhancement

Clinical trials have highlighted this compound's potential to enhance cognitive function, particularly in populations experiencing cognitive decline:

- Alzheimer's Disease : In trials involving patients with probable Alzheimer's disease, those treated with this compound exhibited slower cognitive deterioration compared to placebo groups . Although structural imaging did not show significant changes, cognitive performance stability was noted.

- Elderly Patients : An open follow-up study involving elderly patients with memory problems indicated that long-term treatment with this compound led to improvements in memory function .

Applications in Sleep Disorders

This compound has also been investigated for its effects on sleep disorders:

- Sleep Apnea : A randomized trial examined the impact of this compound on sleep and breathing patterns in patients with sleep apnea. The results suggested potential benefits in alleviating daytime symptoms associated with the disorder .

Summary Table of Applications

| Application Area | Key Findings |

|---|---|

| Pharmacokinetics | Prolonged half-life and increased AUC in hepatic dysfunction; dosage adjustments needed |

| Neuroprotection | Stabilizes neuronal cytoskeleton; reduces glutamate-induced neurotoxicity |

| Cognitive Enhancement | Slows cognitive decline in Alzheimer's patients; improves memory function in the elderly |

| Sleep Disorders | Potential benefits for sleep apnea symptoms |

作用機序

Sabeluzole exerts its effects primarily by acting as an NMDA receptor antagonist . This action helps to reduce glutamate toxicity, which is implicated in various neurodegenerative diseases . Additionally, this compound has been shown to stabilize the neuronal cytoskeleton and inhibit neurotoxin-induced tau expression and cell death . These mechanisms contribute to its neuroprotective and cognitive-enhancing properties.

類似化合物との比較

Sabeluzole is unique in its combination of NMDA receptor antagonism and cytoskeletal stabilization. Similar compounds include:

Memantine: Another NMDA receptor antagonist used in the treatment of Alzheimer’s disease.

Donepezil: A cholinesterase inhibitor used to improve cognitive function in Alzheimer’s patients.

Riluzole: A drug that modulates glutamate release and is used in the treatment of amyotrophic lateral sclerosis. This compound’s unique combination of actions makes it a promising candidate for further research and development in neuroprotective therapies.

生物活性

Sabeluzole, a benzothiazole derivative, has garnered attention for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD). This compound exhibits various biological activities, including neuroprotective effects, enhancement of cognitive functions, and modulation of the neuronal cytoskeleton.

Stabilization of Neuronal Cytoskeleton

This compound has been shown to stabilize the neuronal cytoskeleton, which is crucial for maintaining neuronal integrity and function. Studies indicate that it increases the fraction of polymerized tubulin, thereby enhancing the stability of microtubules in neurons. This stabilization is linked to the attenuation of neurotoxicity induced by tau phosphorylation, a hallmark of AD pathology .

Enhancement of Axonal Transport

Research utilizing quantitative video microscopy has demonstrated that this compound effectively increases fast axonal transport in rat neuronal cell cultures. Long-term exposure (24 hours) to this compound enhances both the velocity and jump length of axonal transport by 20-30%, while acute treatment results in a 15-20% increase . This enhancement is significant as axonal transport is vital for neuronal communication and plasticity.

Neuroprotective Effects

This compound exhibits neuroprotective properties against various neurotoxic agents. In vitro studies have shown that it can reduce cell death in cerebellar granule cells exposed to glutamate, a neurotransmitter that can induce excitotoxicity at high concentrations. Specifically, treatment with this compound at 50 nM reduced cell death by approximately 50% compared to control groups .

Pharmacokinetic Profile

Clinical studies reveal that this compound has a prolonged half-life in individuals with severe hepatic dysfunction, suggesting altered metabolism in this population. The mean area under the curve (AUC) was significantly higher in these patients compared to healthy subjects, indicating increased bioavailability . This pharmacokinetic profile necessitates careful dosage adjustments for patients with liver conditions.

Cognitive Outcomes in Alzheimer's Disease

In clinical trials involving patients with probable Alzheimer's disease, this compound demonstrated potential in slowing cognitive deterioration. Patients receiving this compound showed greater stability in cognitive performance compared to those on placebo, although structural imaging did not reveal significant changes . These findings suggest that this compound may offer symptomatic relief by enhancing cognitive functions.

Study on Neuroprotection

A notable study assessed the neuroprotective effects of this compound on human neuroblastoma cells (SH-SY5Y). The results indicated that repeated treatment with this compound significantly reduced glutamate-induced neurotoxicity. Specifically, it prevented a substantial percentage of cell death caused by high concentrations of glutamate .

Cognitive Enhancement in Geriatric Patients

Another study explored the cognitive-enhancing effects of this compound in elderly subjects experiencing mild cognitive impairment. Results indicated improvements in learning and recall abilities after chronic treatment with the drug, further supporting its potential as a cognitive enhancer .

Summary Table of Biological Activities

特性

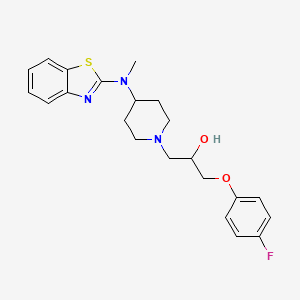

IUPAC Name |

1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O2S/c1-25(22-24-20-4-2-3-5-21(20)29-22)17-10-12-26(13-11-17)14-18(27)15-28-19-8-6-16(23)7-9-19/h2-9,17-18,27H,10-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMKTIJBFUMVIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(CC1)CC(COC2=CC=C(C=C2)F)O)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60869418 | |

| Record name | Sabeluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104383-17-7 | |

| Record name | Sabeluzole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104383-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sabeluzole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104383177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sabeluzole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60869418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SABELUZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A998504XY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。